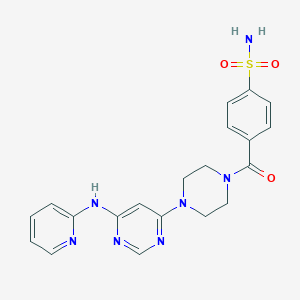

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

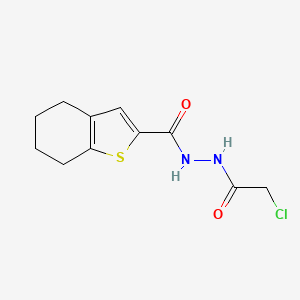

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a quinoline derivative that contains a pyrrolidine moiety, which makes it a unique and interesting molecule to study.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Zn(II) Detection

A study by Kimber et al. (2003) elaborates on the synthesis of analogues of Zinquin-related fluorophores, including those with methoxy isomers. These compounds, including 4-methoxy derivatives, exhibit bathochromic shifts in ultraviolet/visible spectra upon Zn(II) addition, indicating potential applications as specific fluorophores for Zn(II) detection. The 4-methoxy compound, in particular, forms a significantly more fluorescent complex with Zn(II), highlighting its utility in biochemical assays for zinc detection Kimber et al., 2003.

Antiplasmodial and Antifungal Activities

Vandekerckhove et al. (2015) synthesized functionalized aminoquinolines via intermediate pyrrolidin-1-yl quinolines, evaluating their antiplasmodial and antifungal activities. These novel quinolines demonstrated moderate potency against Plasmodium falciparum strains and showed promising antifungal activities, suggesting their potential in developing new antimalarial and antifungal therapeutics Vandekerckhove et al., 2015.

Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, have been identified as effective anticorrosive materials. Verma et al. (2020) reviewed the application of quinoline derivatives in corrosion inhibition, highlighting their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This property makes them suitable for protecting metals against corrosion, particularly in industrial applications Verma et al., 2020.

Synthesis and Photophysics

Bonacorso et al. (2018) reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting their photophysical properties and biomolecular binding capabilities. These compounds, synthesized via Buchwald–Hartwig amination, show strong interactions with ct-DNA, suggesting their potential in the development of new materials for photophysical applications and biomolecular research Bonacorso et al., 2018.

Propiedades

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-26-15-5-7-16(8-6-15)27(24,25)19-13-22-18-9-4-14(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDPBXNGNOXJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975607.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)